

# Irpagratinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and mechanistic characteristics of **Irpagratinib** (ABSK011), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

## **Core Molecular Data**

**Irpagratinib** is a small molecule inhibitor with the following key properties:

| Property          | Value             | Source(s) |
|-------------------|-------------------|-----------|
| Molecular Formula | C28H32F2N6O5      | [1][2][3] |
| Molecular Weight  | 570.6 g/mol       | [1]       |
| CAS Number        | 2230974-62-4      | [2][4]    |
| Synonyms          | ABSK011, ABSK-011 | [2][4]    |

## **Mechanism of Action and Signaling Pathway**

**Irpagratinib** is an orally bioavailable, selective inhibitor of human FGFR4.[1] Its mechanism of action involves the specific and irreversible binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4.[1] This covalent modification blocks the autophosphorylation and activation of the receptor's tyrosine kinase activity, which would normally be initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19).[1][5]







The FGF19-FGFR4 signaling axis is a critical pathway in the pathophysiology of certain cancers, particularly hepatocellular carcinoma (HCC), where FGF19 is often overexpressed.[1] [6] The inhibition of FGFR4 by **Irpagratinib** effectively blocks downstream signaling cascades, leading to the suppression of tumor cell proliferation.[1][5] The primary downstream pathways affected include the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways.[3]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Irpagratinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Irpagratinib | FGFR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of Irpagratinib for HCC [prnewswire.com]
- To cite this document: BenchChem. [Irpagratinib: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386767#irpagratinib-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com